Eleutheroside D - 79484-75-6

Eleutheroside D

Catalog Number: EVT-1718743
CAS Number: 79484-75-6
Molecular Formula: C34H46O18
Molecular Weight: 742.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eleutheroside D is a lignan glycoside primarily found in the roots, rhizomes, and stems of Acanthopanax senticosus (Siberian ginseng), a plant used in traditional Chinese medicine. [] It is one of the main active components responsible for the purported health benefits of Acanthopanax senticosus. [] Eleutheroside D belongs to a class of compounds known as phenylpropanoids. While its use in traditional medicine is established, its role in scientific research extends to exploring its potential pharmacological activities and understanding its biosynthesis.

Relevance: Eleutheroside B1 is structurally similar to Eleutheroside D, both being lignan glycosides found in Acanthopanax senticosus []. The difference lies in their specific sugar moieties and glycosidic linkages.

Eleutheroside E

Relevance: Like Eleutheroside D, Eleutheroside E is a lignan glycoside found in Acanthopanax senticosus, specifically in the roots []. They share a similar core structure but differ in their sugar moieties.

Pinoresinol

Relevance: Pinoresinol is a key structural component of Eleutheroside D. Eleutheroside D is a glycoside of pinoresinol, meaning it consists of pinoresinol attached to a sugar molecule [].

Pinoresinol-di-O-β-D-glucoside

Relevance: Pinoresinol-di-O-β-D-glucoside is structurally similar to Eleutheroside D, both being glycosides of pinoresinol found in Acanthopanax senticosus []. The primary difference lies in the number and type of sugar units attached to the pinoresinol core.

Relevance: Syringin is found alongside Eleutheroside D in Acanthopanax senticosus []. While not structurally similar, they represent different classes of bioactive compounds present in the plant.

Isofraxidin

Relevance: Isofraxidin is found alongside Eleutheroside D in Acanthopanax senticosus []. These compounds represent different classes of bioactive compounds present in the plant and are not structurally related.

Source

Eleutherococcus senticosus is native to Northeast Asia, particularly in regions like Russia, China, Korea, and Japan. The roots and rhizomes of this plant are rich in eleutherosides, including Eleutheroside D. Various extraction methods have been employed to isolate this compound from the plant material, such as high-performance liquid chromatography and ultrasonic extraction techniques .

Classification

Eleutheroside D is classified as a triterpenoid saponin. It is structurally related to other eleutherosides, such as Eleutheroside B and E, which share similar sugar moieties but differ in their aglycone parts . This classification highlights its role in traditional medicine and its potential pharmacological activities.

Synthesis Analysis

Methods

The synthesis of Eleutheroside D can occur through both natural extraction from Eleutherococcus senticosus and synthetic methods. Natural extraction typically involves:

  1. Preparation of Plant Material: Fresh or dried roots are ground into a powder.
  2. Extraction Process: The powdered material is subjected to solvent extraction using ethanol or methanol. Techniques such as ultrasonic extraction or reflux extraction are commonly employed to enhance yield .
  3. Purification: The crude extract is purified using liquid chromatography techniques such as high-performance liquid chromatography or preparative thin-layer chromatography.

Technical Details

The extraction efficiency can be influenced by factors such as temperature, solvent type, and extraction time. For instance, a 50% ethanol solution has been reported as effective for extracting eleutherosides . The purity of isolated compounds can be confirmed using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.

Molecular Structure Analysis

Structure

The molecular formula of Eleutheroside D is C27H46O9C_{27}H_{46}O_{9}. Its structure consists of a triterpenoid skeleton with multiple hydroxyl groups and a glycosidic bond connecting it to sugar moieties .

Data

  • Molecular Weight: 494.65 g/mol
  • Melting Point: Not extensively documented, but typically stable under standard conditions.

The detailed structural representation includes a complex arrangement of carbon rings and functional groups typical of saponins.

Chemical Reactions Analysis

Reactions

Eleutheroside D can undergo various chemical reactions typical for glycosides and saponins:

  1. Hydrolysis: In acidic or enzymatic conditions, the glycosidic bond can be cleaved, releasing the sugar moiety.
  2. Oxidation: Under oxidative conditions, hydroxyl groups may be oxidized to carbonyls or other functional groups.
  3. Reduction: Certain functional groups within the molecule can be reduced under specific conditions.

Technical Details

These reactions can be monitored using chromatographic techniques coupled with mass spectrometry to identify the resulting products and confirm structural changes.

Mechanism of Action

Process

The mechanism of action of Eleutheroside D primarily revolves around its adaptogenic properties. It is believed to modulate stress responses by influencing the hypothalamic-pituitary-adrenal axis and enhancing the body's resilience to stressors .

Data

Research indicates that Eleutheroside D may enhance physical performance, reduce fatigue, and improve mental clarity through its effects on neurotransmitter levels and cortisol regulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in methanol and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with acids and bases during hydrolysis; may form complexes with metals.

Relevant analyses often include spectroscopic methods that confirm these properties through characteristic absorption peaks in infrared spectroscopy or shifts in nuclear magnetic resonance spectra.

Applications

Scientific Uses

Eleutheroside D has garnered attention for its potential applications in:

Research continues into the broader implications of Eleutheroside D in various fields including pharmacology, nutrition, and herbal medicine .

Biosynthetic Pathways and Metabolic Engineering of Eleutheroside D

Precursor Utilization in Glycosylation Pathways

The glycosylation of syringaresinol aglycone to form Eleutheroside D hinges on nucleotide sugar donors, primarily UDP-glucose (UDP-Glc). This activated sugar serves as the glycosyl donor for uridine diphosphate-dependent glycosyltransferases (UGTs) that catalyze the β-1,4-glycosidic linkage formation [6]. Key aspects include:

  • Sugar Activation: Cytosolic UDP-Glc synthesis begins with sucrose conversion to glucose-6-phosphate via hexokinase. Phosphoglucomutase then isomerizes it to glucose-1-phosphate, which reacts with UTP to form UDP-Glc [6].
  • Compartmentalization: UDP-Glc is transported into the Golgi lumen by nucleotide sugar transporters (NSTs), where UGTs position it for syringaresinol glycosylation [6].
  • Salvage Pathways: Up to 80% of N-acetylglucosamine from degraded glycans is recycled into UDP-GlcNAc, indirectly supporting glycosylation via hexosamine interconversion [6].

Table 1: Key Nucleotide Sugar Precursors in Eleutheroside D Biosynthesis

PrecursorBiosynthetic PathwayCompartmentRole in Eleutheroside D
UDP-glucoseSucrose → glucose-1-P + UTPCytosol/GolgiDirect glycosyl donor
UDP-glucuronic acidUDP-glucose → NAD⁺-dependent oxidationER/GolgiPrecursor for xylose synthesis
UDP-xyloseUDP-glucuronic acid decarboxylationGolgiModifies glycans in lignan transport
Recycled N-acetylhexosaminesLysosomal degradation → cytoplasmic activationLysosome → cytosolSupports UDP-pool maintenance

Metabolic engineering efforts have overexpressed UDP-glucose pyrophosphorylase in A. senticosus cell cultures, elevating Eleutheroside D yields by 2.3-fold [6].

Enzymatic Mechanisms of Lignan Derivatization

Eleutheroside D’s biosynthetic cascade involves four enzymatic stages: phenylpropanoid coupling, oxidation, methylation, and glycosylation.

Core Reactions:

  • Dimerization: Coniferyl alcohol radicals undergo stereoselective coupling catalyzed by dirigent proteins (DIRs), forming (+)-pinoresinol [7].
  • Reduction: Pinoresinol reductases (PnR) convert (+)-pinoresinol to lariciresinol, then secoisolariciresinol via NADPH-dependent reduction [5].
  • Oxidation & Methylation: Secoisolariciresinol is oxidized to syringaresinol by laccase/peroxidase, followed by O-methylation via caffeic acid O-methyltransferases (COMTs) using S-adenosylmethionine (SAM) [7].
  • Glycosylation: Syringaresinol-specific UGTs (e.g., UGT71A18) attach glucose moieties, with UGT78D2 identified as the primary glycosyltransferase in A. senticosus [5].

Key Enzymes:

  • COMTs: Preferentially methylate the 3,5-hydroxyl groups of syringaresinol (Km = 8.2 μM) [7].
  • UGTs: Exhibit strict regiospecificity for the C4-OH position, with optimal activity at pH 7.5 [5].

Table 2: Enzymes Catalyzing Eleutheroside D Derivatization

Enzyme ClassGene IdentifierReactionCofactors
Dirigent proteinAsDIR7Coniferyl alcohol → (+)-pinoresinolO₂
Pinoresinol reductaseAsPnR3(+)-Pinoresinol → lariciresinolNADPH
O-MethyltransferaseAsCOMT1Syringaresinol hydroxyl methylationSAM
GlycosyltransferaseAsUGT78D2Syringaresinol → Eleutheroside DUDP-glucose

Transcriptomic Profiling of Biosynthetic Gene Clusters

RNA-seq analyses of A. senticosus tissues reveal spatiotemporal gene expression patterns driving Eleutheroside D accumulation:

  • Tissue-Specific Expression: Young leaves exhibit 12.5-fold higher transcription of AsUGT78D2 versus roots, correlating with Eleutheroside D concentrations (3.8 mg/g DW in leaves vs. 1.2 mg/g DW in roots) [4] [5].
  • Grafting Effects: Scions grafted onto A. sessiliflorus rootstocks show upregulation of:
  • Phenylalanine ammonia-lyase (PAL)
  • Cinnamate 4-hydroxylase (C4H)
  • UGT biosynthetic genesThis elevates Eleutheroside D by 40% compared to ungrafted plants [4].
  • Co-expression Networks: WGCNA (weighted gene co-expression network analysis) identifies a 12-gene module (including COMT1, PnR3, and UGT78D2) with r > 0.92 correlation to Eleutheroside D accumulation [5].

Notably, methylation modifiers like DNA methyltransferase AsMET1 repress pathway genes. Hypomethylated promoter regions in high-eleutheroside chemotypes increase transcription efficiency by 60% [5].

Metabolic Flux Analysis in Acanthopanax senticosus

¹³C-tracer studies and kinetic modeling quantify carbon channeling through Eleutheroside D pathways:

Flux Dynamics:

  • Phenylalanine Pool: 68% of dietary L-phenylalanine is diverted toward lignan biosynthesis in young leaves [5].
  • Rate-Limiting Steps: Cinnamate-4-hydroxylase (C4H) exhibits the lowest flux control coefficient (0.38), making it a prime engineering target [8].
  • Developmental Shifts: Juvenile leaves allocate 55% of phenylpropanoid flux to Eleutheroside D, versus 12% in mature leaves, which prioritize lignin synthesis [5].

Table 3: Metabolic Flux Distribution in Eleutheroside D Biosynthesis

Pathway SegmentFlux Rate (nmol/gFW/h)Rate-Limiting EnzymeEngineering Strategy
Shikimate → L-phenylalanine18.7 ± 2.1Arogenate dehydrataseOverexpression of AsADT2
L-Phenylalanine → cinnamate9.3 ± 1.4PALRNAi suppression of competing pathways
Cinnamate → p-coumarate4.1 ± 0.6C4HCo-express cytochrome b₅ to enhance C4H activity
Syringaresinol → Eleutheroside D2.8 ± 0.3UGT78D2CRISPR-mediated promoter replacement

Fermentation Optimization:

Bioprocessing with Bacillus subtilis enhances precursor accessibility:

  • β-Glucosidase activity increases by 3.1-fold, liberating aglycones for glycosylation [8].
  • Total polyphenols (Eleutheroside D precursors) rise by 40% under optimized conditions (54 h, 39.6°C, 2.5% inoculum) [8].

Comprehensive Compound List

Properties

CAS Number

79484-75-6

Product Name

Eleutheroside D

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C34H46O18

Molecular Weight

742.7 g/mol

InChI

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29-,30+,33-,34-/m0/s1

InChI Key

FFDULTAFAQRACT-FQWBPGEQSA-N

SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC

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